5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound that can be associated with a class of pyrrole derivatives known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of pyrrole derivatives is well-represented, with studies indicating their potential in anti-inflammatory, analgesic, fungicidal, and antihypertensive applications.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their pharmacological potential. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to the compound of interest, has been explored and these compounds have shown promising anti-inflammatory and analgesic activities . Another study describes the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which, while not the same, share a pyrrole moiety and have demonstrated fungicidal properties . Additionally, a one-pot approach to synthesize 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters has been developed, showcasing the versatility and synthetic accessibility of pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their biological activity. QSAR studies of benzoylpyrrolopyrrolecarboxylic acids have shown that the analgesic and anti-inflammatory potencies are correlated with the steric and hydrogen-bonding properties of the substituents . This suggests that the molecular structure of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid would also play a significant role in its biological activity, with the aminosulfonyl group potentially contributing to its solubility and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be influenced by their substituents. For example, the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters involves dual nucleophilic reactions, indicating that pyrrole compounds can undergo complex transformations to yield diverse products . This reactivity could be relevant for the synthesis and further functionalization of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their functional groups. For instance, the solubility, acidity, and stability of these compounds can vary significantly. The presence of an aminosulfonyl group in the compound of interest would likely increase its water solubility and could affect its acidity due to the presence of both amino and sulfonyl functional groups. The antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives also highlights the importance of the amino group in biological activity .
Scientific Research Applications
Synthesis and Chemical Properties
- Diastereoselective Synthesis : A novel approach to synthesize functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters was developed, showcasing the potential of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid in creating structurally complex molecules with good yield and diastereoselectivity (Meninno et al., 2021).
- Formation of Novel Biological-Based Nano Organo Solid Acids : This compound was instrumental in the design and synthesis of novel nano organocatalysts, contributing to greener and more efficient chemical processes (Zolfigol et al., 2015).
- Synthesis of Heterocyclic Systems : It played a crucial role in the synthesis of novel pyrrolobenzothiadiazocine, a new heterocyclic system, showcasing its versatility in creating diverse molecular architectures (Santo et al., 1996).
Catalysis and Reaction Mechanisms
- Microwave-Assisted Synthesis : Demonstrated efficiency in microwave-assisted synthesis of pyrimidine derivatives, highlighting its utility in modern, rapid synthesis techniques (Matloobi & Kappe, 2007).
- Isoxazole Strategy for Synthesis : Its derivatives were used in a novel synthesis method for α-aminopyrrole derivatives, indicating its role in developing new synthetic pathways (Galenko et al., 2019).
Biological Applications
- Antidiabetic Agent Synthesis : It was crucial in the synthesis of novel antidiabetic agents, showcasing its potential in medicinal chemistry (Choudhary et al., 2011).
- Antimicrobial Agent Development : Its derivatives have been explored for their antimicrobial properties, further extending its applications in the pharmaceutical industry (2020) No Authors Listed.
Advanced Material and Method Development
- Selective Synthesis of Functionalized Pyrroles : Showcased in the selective synthesis of functionalized pyrroles, indicating its role in advanced material development (Zhao et al., 2016).
- HIV-1 Entry Inhibitors Synthesis : Key intermediate in synthesizing HIV-1 entry inhibitors, demonstrating its importance in antiviral research (Belov et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-sulfamoylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)2-3-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOQXPHVZAOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372466 | |
Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
306936-62-9 | |
Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-sulphamoyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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